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Compound of Interest

Compound Name: Fmoc-D-Homocys(Trt)-OH

CAS No.: 1007840-62-1

Cat. No.: B613500

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-S-

trityl-D-homocysteine, commonly referred to as Fmoc-D-Homocys(Trt)-OH. This reagent is a

critical building block for the incorporation of D-homocysteine residues into peptide sequences

using Fmoc-based solid-phase peptide synthesis (SPPS). The strategic use of the acid-labile

trityl (Trt) protecting group for the thiol side chain and the base-labile Fmoc group for the α-

amino group allows for its seamless integration into standard SPPS protocols.

Core Compound Data: Fmoc-D-Homocys(Trt)-OH
A summary of the key quantitative data for Fmoc-D-Homocys(Trt)-OH is presented below.

These values are essential for accurate reagent measurement and reaction stoichiometry

calculations in peptide synthesis.
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Property Value

Chemical Formula C₃₈H₃₃NO₄S[1][2][3][4]

Molecular Weight 599.74 g/mol [1][3][4][5]

CAS Number 1007840-62-1[2][3]

Appearance White to off-white powder[3]

Purity (Typical) ≥ 97% (HPLC)[3]

Experimental Protocols for Incorporation via Fmoc-
SPPS
The following protocols outline the standard procedures for the use of Fmoc-D-Homocys(Trt)-
OH in solid-phase peptide synthesis. These steps are illustrative and may require optimization

based on the specific peptide sequence and scale of the synthesis.

Resin Preparation and Swelling
The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., a

carboxylic acid or an amide).[1][2]

Procedure:

Select an appropriate resin (e.g., Wang resin for a C-terminal acid or Rink amide resin for

a C-terminal amide).[1][2]

Place the desired amount of resin in a reaction vessel.

Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane

(DCM), to the resin.[1]

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle

agitation to ensure all reactive sites are accessible.[2]

After swelling, drain the solvent.
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Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide

chain, preparing it for the coupling of the next amino acid.

Procedure:

To the swollen resin, add a solution of 20% (v/v) piperidine in DMF.[1][2]

Agitate the mixture for an initial 5-10 minutes.

Drain the solution.

Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes to ensure

complete deprotection.[1]

Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all

traces of piperidine and the dibenzofulvene-piperidine adduct.

Coupling of Fmoc-D-Homocys(Trt)-OH
This protocol describes the activation and coupling of Fmoc-D-Homocys(Trt)-OH to the

deprotected N-terminus of the peptide-resin.

Procedure:

In a separate vessel, dissolve Fmoc-D-Homocys(Trt)-OH (3-5 equivalents relative to the

resin loading) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.

Add a hindered base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the

amino acid solution to activate it.

Immediately add the activated amino acid solution to the deprotected peptide-resin.[6]

Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the

coupling reaction can be monitored using a colorimetric test such as the Kaiser test.
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Once the coupling is complete, drain the reaction solution and wash the resin thoroughly

with DMF and DCM.

Final Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes the side-chain

protecting groups, including the trityl group from the homocysteine residue.

Procedure:

After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it

thoroughly under vacuum.

Prepare a cleavage cocktail. A common cocktail is Reagent K

(TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of

TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[1][6] Caution: Trifluoroacetic acid (TFA) is

highly corrosive and must be handled in a fume hood with appropriate personal protective

equipment.

Add the cleavage cocktail to the dried resin.

Agitate the mixture for 2-3 hours at room temperature.[1]

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold

ether two more times.

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-

phase high-performance liquid chromatography (RP-HPLC).

Visualization of the Synthetic Workflow
The following diagrams illustrate the key stages in the incorporation of Fmoc-D-Homocys(Trt)-
OH during solid-phase peptide synthesis.
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Caption: A generalized workflow for the incorporation of Fmoc-D-Homocys(Trt)-OH in SPPS.
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Caption: Workflow for the final cleavage and deprotection of the synthesized peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b613500?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613500?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

